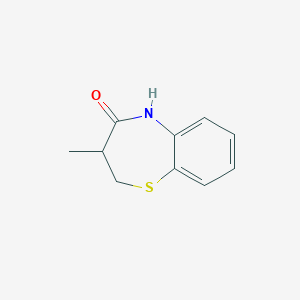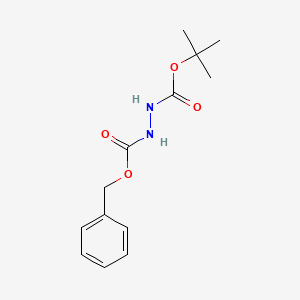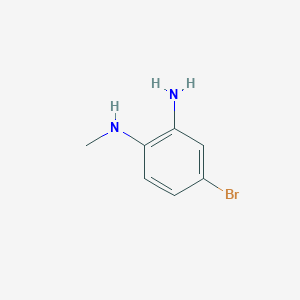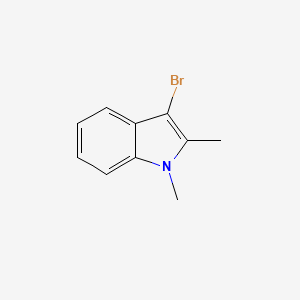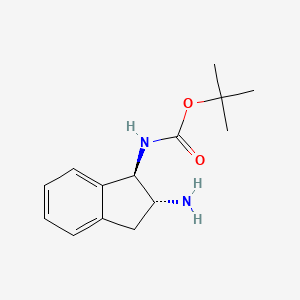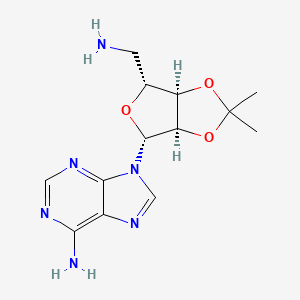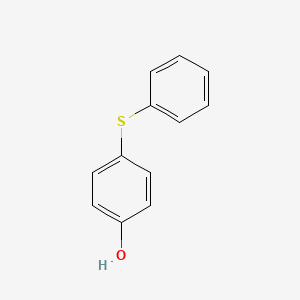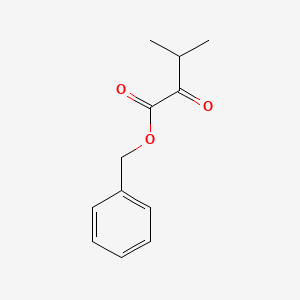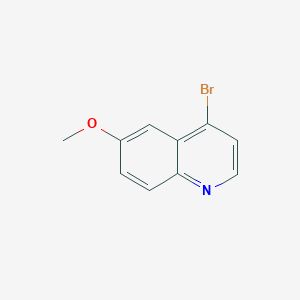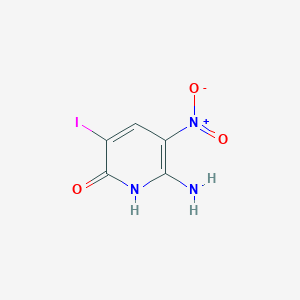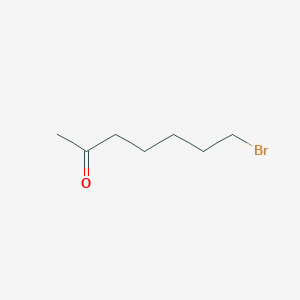
7-Bromoheptan-2-one
概要
説明
7-Bromoheptan-2-one: is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom on the seventh carbon of a heptane chain and a ketone functional group at the second carbon. This compound is used as a versatile intermediate in organic synthesis due to its unique structure .
科学的研究の応用
Chemistry: 7-Bromoheptan-2-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules in medicinal chemistry and material science .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials .
作用機序
Target of Action
7-Bromoheptan-2-one is a hydrogen bond donor that can act as a proton receptor . It has been shown to be able to reversibly bind chloride ions in the cavity of an anion, which has been modified with a 2,3-diaminopyridine moiety . This suggests that the primary targets of this compound are chloride ions and possibly other anions.
Mode of Action
The compound interacts with its targets (chloride ions) through reversible binding . This interaction is facilitated by the presence of a 2,3-diaminopyridine moiety, which modifies the anion cavity to enable binding
Biochemical Pathways
It is known that the compound can form tetrapyrrolic structures, suggesting a potential involvement in heme biosynthesis or other related biochemical pathways .
Pharmacokinetics
This compound exhibits high gastrointestinal absorption and is BBB permeant . The compound has a log P value of 2.33 (iLOGP), indicating moderate lipophilicity . It is very soluble, with a solubility of 3.17 mg/ml . These properties suggest good bioavailability.
Result of Action
It has been used in titration calorimetry experiments to study the binding affinity of the molecule for various metal cations . This suggests that the compound may have a role in modulating metal ion homeostasis at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. While specific studies on this compound are lacking, it is known that factors such as temperature, pH, and the presence of other chemical species can affect the behavior of similar compounds
生化学分析
Biochemical Properties
7-Bromoheptan-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to reversibly bind chloride ions in the cavity of an anion modified with a 2,3-diaminopyridine moiety . This interaction is crucial for studying the binding affinity of the molecule for various metal cations, which can be analyzed through titration calorimetry experiments . Additionally, this compound’s ability to form hydrogen bonds with other molecules contributes to its peptidomimetic properties, allowing it to form tetrapyrrolic structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with chloride ions and metal cations can alter cellular ion balance, impacting cell signaling pathways . Furthermore, its ability to form hydrogen bonds with biomolecules can influence gene expression by modifying the structure and function of DNA and RNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, through hydrogen bonding and reversible binding interactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and cold-chain transportation conditions . Its stability may decrease over time, leading to degradation and reduced efficacy in biochemical reactions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic or adverse effects, while higher doses can lead to significant toxicity . Threshold effects observed in these studies indicate that there is a specific dosage range within which this compound is effective without causing harm. Exceeding this range can result in adverse effects, such as enzyme inhibition, disruption of cellular ion balance, and alterations in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism of this compound . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing its overall efficacy in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, such as the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptan-2-one typically involves the bromination of heptan-2-one. One common method is the reaction of heptan-2-one with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the seventh carbon position .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step reactions, including the initial formation of heptan-2-one followed by bromination. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: 7-Bromoheptan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium azide or sodium thiolate under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Nucleophilic Substitution: Formation of substituted heptan-2-one derivatives.
Reduction: Formation of 7-bromoheptan-2-ol.
Oxidation: Formation of 7-bromoheptanoic acid.
類似化合物との比較
7-Bromo-1-heptanol: Similar in structure but contains a hydroxyl group instead of a ketone.
1,7-Dibromoheptane: Contains two bromine atoms at the first and seventh positions.
Heptan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 7-Bromoheptan-2-one is unique due to its combination of a bromine atom and a ketone functional group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives .
特性
IUPAC Name |
7-bromoheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYAAHXAGULJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458317 | |
| Record name | 2-Heptanone, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50775-02-5 | |
| Record name | 2-Heptanone, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


